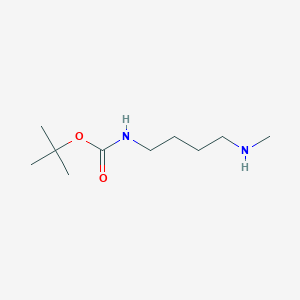

tert-Butyl 4-(methylamino)butylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(methylamino)butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVTUUWVLXDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609443 | |

| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-66-0 | |

| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Solubility Determination of tert-Butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a summary of the available physicochemical properties of tert-Butyl 4-(methylamino)butylcarbamate. Due to a lack of publicly available, specific quantitative solubility data for this compound, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of organic compounds. This guide is intended to support researchers, scientists, and drug development professionals in establishing a baseline understanding of this compound and in designing effective experimental workflows for its characterization.

Introduction

This compound is a chemical compound with applications in organic synthesis.[1][2] A thorough understanding of its solubility is crucial for its application in various research and development phases, including reaction chemistry, formulation development, and biological assays. This guide addresses the current gap in specific solubility data by presenting a general but detailed methodology for its determination.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂O₂ | PubChem[3] |

| Molecular Weight | 202.29 g/mol | PubChem[3] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid or solid | Sigma-Aldrich |

| Purity | 96% - 97% | CymitQuimica[1], Sigma-Aldrich |

| InChI Key | TTYVTUUWVLXDKW-UHFFFAOYSA-N | CymitQuimica[1], Sigma-Aldrich |

| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment | Sigma-Aldrich |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This protocol is based on standard laboratory practices for solubility assessment.[4][5][6]

3.1. Materials and Equipment

-

Compound: this compound

-

Solvents: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Aqueous Solutions: 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker/incubator, centrifuge, pH meter, calibrated micropipettes, glass test tubes or vials.

3.2. Procedure

-

Initial Qualitative Solubility Assessment:

-

Place a small, pre-weighed amount (e.g., 1-5 mg) of the compound into separate test tubes.

-

Add a small volume (e.g., 0.1 mL) of each selected solvent to the respective tubes.

-

Vigorously agitate the tubes (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect for dissolution. If the compound dissolves, it is considered "soluble" at this concentration. If not, it is "insoluble."

-

-

Quantitative Solubility Determination (Equilibrium Solubility Method):

-

Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of the dissolved compound in the aliquot.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

3.3. Acid-Base Solubility Testing

To understand the compound's acidic or basic properties, its solubility in aqueous acidic and basic solutions can be tested.[5][6]

-

Follow the qualitative or quantitative procedure using 5% HCl, 5% NaOH, and 5% NaHCO₃ as solvents.

-

Increased solubility in 5% HCl suggests the presence of a basic functional group (e.g., an amine).

-

Increased solubility in 5% NaOH indicates an acidic functional group. Solubility in the weaker base, 5% NaHCO₃, suggests a more strongly acidic group.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a framework for its experimental determination. The outlined protocols for qualitative and quantitative solubility assessment, along with acid-base solubility tests, offer a comprehensive approach for researchers to characterize this compound. The provided physicochemical properties serve as a preliminary reference for experimental design. Accurate determination of solubility is a critical step in the successful application of this compound in research and development.

References

- 1. tert-Butyl (4-(methylamino)butyl)carbamate | CymitQuimica [cymitquimica.com]

- 2. 874831-66-0|tert-Butyl (4-(methylamino)butyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl (4-(methylamino)butyl)carbamate | C10H22N2O2 | CID 20709354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide on the Reactivity Profile of tert-Butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of tert-Butyl 4-(methylamino)butylcarbamate, a bifunctional linker molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The document details the reactivity of its two key functional groups: the Boc-protected primary amine and the secondary methylamino group. Key reactions, including deprotection of the tert-butyloxycarbonyl (Boc) group, and acylation and alkylation of the secondary amine, are discussed in detail. This guide includes representative experimental protocols, quantitative data where available, and visual diagrams of reaction pathways and experimental workflows to serve as a practical resource for scientists in the field.

Introduction

This compound (also known as N-Boc-N'-methyl-1,4-butanediamine) is a versatile chemical building block. Its structure features a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary methylamine. This unique arrangement of functional groups with differential reactivity allows for sequential, selective chemical modifications, making it a valuable linker molecule in the synthesis of complex molecular architectures.

Its most prominent application is in the field of targeted protein degradation as a linker for PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound provides a flexible and synthetically tractable scaffold for the construction of these complex molecules.

This guide will systematically explore the reactivity profile of this compound, focusing on the key transformations at its reactive centers.

Chemical Properties and Stability

This compound is a stable compound under standard laboratory conditions. However, its stability is compromised in the presence of strong acids, which will cleave the acid-labile Boc protecting group. It is also incompatible with strong oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.30 g/mol |

| Appearance | Liquid |

| CAS Number | 874831-66-0 |

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two nitrogen-containing functional groups: the Boc-protected primary amine and the secondary methylamine. The presence of the Boc group on the primary amine allows for the selective reaction of the more nucleophilic secondary amine. Subsequently, the Boc group can be removed to reveal the primary amine for further functionalization. This orthogonality is a key feature of its utility.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3] The deprotection of the Boc group in this compound is a critical step in many synthetic routes, particularly in PROTAC synthesis, to unmask the primary amine for coupling with a ligand.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Experimental Protocol: Boc Deprotection with TFA

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected diamine.

Table 2: Representative Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Time | Yield | Reference |

| TFA (50%) | DCM | Room Temp. | 1-2 h | >95% (general) | [4] |

| 4M HCl | Dioxane | Room Temp. | 1-4 h | High (general) | [4] |

Acylation of the Secondary Amine

The secondary methylamino group of this compound is a nucleophile and can readily undergo acylation reactions with various acylating agents, such as acyl chlorides, acid anhydrides, and activated esters. This reaction is fundamental for attaching the linker to a carboxylic acid-bearing ligand in PROTAC synthesis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct.

References

In-Depth Technical Guide: The Properties and Applications of CAS 874831-66-0 in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 874831-66-0, identified as tert-Butyl (4-(methylamino)butyl)carbamate. This document details its chemical and physical properties and focuses on its critical role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will cover the general principles of PROTAC technology, the mechanism of action involving the ubiquitin-proteasome system, and generalized experimental protocols for the synthesis and evaluation of PROTACs that may incorporate this specific linker.

Introduction to CAS 874831-66-0

The compound with the CAS number 874831-66-0 is tert-Butyl (4-(methylamino)butyl)carbamate. It is a Boc-protected diamine that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for biomedical research. Its primary application in the field of drug discovery is as a flexible linker component in the architecture of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs), which are often implicated in disease pathogenesis. These molecules typically consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's nature, including its length, flexibility, and chemical composition, is a critical determinant of the efficacy of the resulting PROTAC.

Physicochemical Properties of CAS 874831-66-0

A summary of the key physicochemical properties of tert-Butyl (4-(methylamino)butyl)carbamate is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 874831-66-0 |

| IUPAC Name | tert-butyl N-[4-(methylamino)butyl]carbamate |

| Molecular Formula | C10H22N2O2 |

| Molecular Weight | 202.30 g/mol |

| Appearance | Colorless to light yellow solid or liquid |

| Storage Conditions | Store at -20°C for long-term stability |

Role in PROTAC Drug Development

The structural features of tert-Butyl (4-(methylamino)butyl)carbamate, specifically the Boc-protected primary amine and the secondary methylamine, make it an ideal candidate for a linker in PROTAC synthesis. The Boc protecting group allows for selective deprotection and sequential coupling to either the target protein ligand or the E3 ligase ligand, providing a controlled and modular approach to PROTAC assembly.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs exert their therapeutic effect by inducing the degradation of a target protein via the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

An In-Depth Technical Guide to tert-butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(methylamino)butylcarbamate is a bifunctional organic molecule that has garnered significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a secondary methylamine, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, synthesis, and applications of this compound.

Structure and Nomenclature

The chemical structure of this compound is characterized by a butyl chain with a carbamate group at one end, protected by a tert-butyl (Boc) group, and a methylamino group at the other end.

Chemical Structure:

IUPAC Name: tert-butyl N-[4-(methylamino)butyl]carbamate[2]

Synonyms:

-

tert-Butyl (4-(methylamino)butyl)carbamate[2]

-

N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine[3]

-

1-(Boc-amino)-4-(methylamino)butane[2]

-

(4-Methylamino-butyl)-carbamic acid tert-butyl ester[3]

CAS Number: 874831-66-0[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C10H22N2O2 | [2] |

| Molecular Weight | 202.29 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point (Predicted) | 298.2 ± 23.0 °C | [4] |

| Density (Predicted) | 0.941 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 12.89 ± 0.46 | [4] |

| Storage Temperature | 2-8°C (protect from light) | [4] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 1,4-diaminobutane. The first step involves the selective protection of one of the primary amino groups with a di-tert-butyl dicarbonate ((Boc)2O) to yield tert-butyl (4-aminobutyl)carbamate. The second step is the methylation of the remaining free primary amine.

Experimental Protocol: Synthesis of tert-butyl (4-aminobutyl)carbamate

This procedure outlines the mono-Boc protection of 1,4-diaminobutane.

Materials:

-

1,4-diaminobutane

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.

-

With vigorous stirring at room temperature (21°C), slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours.

-

Continue stirring the reaction mixture for an additional 16 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Resuspend the residue in cold deionized water and filter.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and wash sequentially with deionized water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as an oil.

Experimental Protocol: Synthesis of this compound

This procedure describes the methylation of tert-butyl (4-aminobutyl)carbamate via reductive amination.

Materials:

-

tert-butyl (4-aminobutyl)carbamate

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (STAB) or a similar reducing agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 equivalent) in dichloromethane.

-

Add aqueous formaldehyde (1.1 equivalents) to the solution and stir for 1-2 hours at room temperature to form the corresponding imine or hemiaminal intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Application in Drug Development: A PROTAC Linker

This compound serves as a crucial linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

A notable example of a PROTAC that utilizes a linker derived from this compound is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.[5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC like ARV-771 involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein-binding moiety. The Boc-protected amine of this compound allows for selective deprotection and subsequent conjugation.

Caption: General workflow for the synthesis of a PROTAC using a linker derived from this compound.

Signaling Pathway: BET Protein Degradation by ARV-771

ARV-771 effectively induces the degradation of BET proteins, such as BRD2, BRD3, and BRD4, which are epigenetic readers involved in transcriptional regulation and are implicated in various cancers.[5] The degradation of these proteins disrupts downstream signaling pathways, including the c-MYC oncogene, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARV-771 - Biochemicals - CAT N°: 21299 [bertin-bioreagent.com]

The Strategic Role of tert-Butyl 4-(Methylamino)butylcarbamate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic use of bifunctional molecules has opened new avenues for therapeutic intervention. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. Central to the design and efficacy of these molecules are the linkers that connect the target-binding and E3 ligase-recruiting moieties. This technical guide delves into the pivotal role of a specific linker building block, tert-butyl 4-(methylamino)butylcarbamate, in the field of medicinal chemistry. This document will provide a comprehensive overview of its synthesis, chemical properties, and its application in the development of targeted therapeutics, with a focus on quantitative data and detailed experimental methodologies.

Core Compound Profile

This compound is a versatile aliphatic linker precursor characterized by a Boc-protected primary amine and a secondary methylamine. This differential protection allows for sequential and controlled conjugation, making it a valuable tool in multi-step organic syntheses.

| Property | Value |

| IUPAC Name | tert-butyl N-[4-(methylamino)butyl]carbamate |

| Synonyms | 1-(Boc-amino)-4-(methylamino)butane, N-(tert-Butoxycarbonyl)-N'-methyl-1,4-butanediamine |

| CAS Number | 874831-66-0[1] |

| Molecular Formula | C₁₀H₂₂N₂O₂[2][3] |

| Molecular Weight | 202.29 g/mol [2] |

| Appearance | Liquid[3] |

| Primary Application | PROTAC Linker[4][5] |

Synthesis and Methodologies

The synthesis of this compound is typically achieved through a two-step process, starting from 4-amino-1-butanol. The following protocols provide a detailed methodology for the synthesis of the key intermediate and the final compound.

Experimental Protocol 1: Synthesis of tert-Butyl (4-bromobutyl)carbamate

This procedure outlines the conversion of a Boc-protected amino alcohol to the corresponding bromoalkane, a crucial precursor.

Workflow for the Synthesis of tert-Butyl (4-bromobutyl)carbamate

Caption: Synthesis of the key intermediate, tert-butyl (4-bromobutyl)carbamate.

Materials:

-

4-(N-tert-butoxycarbonylamino)-1-butanol

-

Triphenylphosphine

-

Carbon tetrabromide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Diatomaceous earth

-

Silica gel

Procedure:

-

Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.

-

Add triphenylphosphine (1.9 equivalents) to the solution.

-

Slowly add carbon tetrabromide (1.9 equivalents) while stirring.

-

Stir the reaction mixture at room temperature for 3 hours.[6]

-

After completion, filter the mixture through a pad of diatomaceous earth to remove by-products.

-

Wash the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent to yield tert-butyl (4-bromobutyl)carbamate as a white solid.[6]

Experimental Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution reaction to form the final product.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

tert-Butyl (4-bromobutyl)carbamate

-

Methylamine (e.g., 2M solution in THF or methylamine gas)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

Dissolve tert-butyl (4-bromobutyl)carbamate (1.0 equivalent) in anhydrous THF.

-

Add an excess of methylamine (e.g., 2-3 equivalents of a 2M solution in THF) to the solution at room temperature. Alternatively, methylamine gas can be bubbled through the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Partition the reaction mixture between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash silica chromatography to obtain this compound.

Application in Medicinal Chemistry: A Case Study in Targeted Protein Degradation

The primary utility of this compound in medicinal chemistry is as a precursor for linkers in PROTACs. A notable example is in the development of degraders for Extracellular signal-regulated kinase 5 (ERK5).

Case Study: The ERK5 Degrader INY-06-061

Recent research has focused on the development of selective degraders for ERK5, a protein kinase implicated in various diseases, including cancer and inflammation.[7] The PROTAC INY-06-061 was developed as a potent and selective heterobifunctional degrader of ERK5.[8][9][10] This molecule links a quinazoline-based ATP-competitive ERK5 inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand via a linker derived from this compound.[9][10]

Quantitative Data for the ERK5 Degrader INY-06-061

| Parameter | Value | Cell Line | Conditions |

| Kd | ~12 nM | N/A | Biochemical binding |

| DC₅₀ | ~21 nM | MOLT4 | 5-hour treatment |

| IC₅₀ | >1 µM | ~750 cancer cell lines | Proliferation assay |

Signaling Pathway Context: The ERK5 Pathway

ERK5 is a key component of a mitogen-activated protein kinase (MAPK) signaling cascade. Understanding this pathway is crucial for contextualizing the action of ERK5-targeting therapeutics. The pathway is typically activated by various stimuli, including growth factors and stress, leading to the activation of a kinase cascade involving MEKK2/3 and MEK5, which in turn phosphorylate and activate ERK5.[11][12] Activated ERK5 can then translocate to the nucleus and regulate the activity of several transcription factors.

The ERK5 Signaling Pathway

Caption: The ERK5 signaling cascade and its targeted degradation by a PROTAC.

Experimental Protocol 3: Conceptual Synthesis of an ERK5 PROTAC (e.g., INY-06-061)

The synthesis of a PROTAC like INY-06-061 is a multi-step process involving the conjugation of the target-binding ligand, the linker, and the E3 ligase ligand. The following is a conceptual workflow based on the structure of INY-06-061 and common PROTAC synthesis strategies.

Conceptual Workflow for the Synthesis of an ERK5 PROTAC

Caption: Conceptual multi-step synthesis of an ERK5 PROTAC.

Procedure Outline:

-

Functionalization of the ERK5 Inhibitor: The core ERK5 inhibitor is synthesized or modified to include a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment.

-

Linker Attachment to the ERK5 Inhibitor: The Boc-protected amine of this compound is reacted with the functionalized ERK5 inhibitor.

-

Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose a primary amine.

-

Conjugation to the VHL Ligand: The resulting intermediate with the free amine is then coupled to a functionalized VHL E3 ligase ligand, typically through an amide bond formation.

-

Purification: The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound serves as a critical and versatile building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature with orthogonal protecting groups allows for the controlled and sequential synthesis of complex molecules like PROTACs. The case study of the ERK5 degrader INY-06-061 highlights the practical application of this compound in creating sophisticated chemical probes to dissect complex biological pathways and as a starting point for the development of novel therapeutics. The detailed synthetic protocols and an understanding of the relevant signaling pathways provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important chemical entity in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl (4-(methylamino)butyl)carbamate | C10H22N2O2 | CID 20709354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (4-(methylamino)butyl)carbamate | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 7. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INY-06-061 | ERK5 PROTAC | Probechem Biochemicals [probechem.com]

- 9. medkoo.com [medkoo.com]

- 10. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

tert-Butyl 4-(methylamino)butylcarbamate safety and handling

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in laboratory and manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical Identification and Physical Properties

This compound is identified by several names and numbers. It is important to note that multiple CAS numbers appear in public databases for this substance; both are listed below for comprehensive identification.

| Identifier | Value | Source |

| Chemical Name | tert-butyl N-[4-(methylamino)butyl]carbamate | [1] |

| Molecular Formula | C10H22N2O2 | [2] |

| Molecular Weight | 202.30 g/mol | [2] |

| CAS Number | 144222-23-1 / 874831-66-0 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

The following table summarizes the available physical and chemical properties. Note that most of these values are predicted and should be used as estimates.

| Property | Value | Source |

| Boiling Point | 298.2 ± 23.0 °C (Predicted) | [3] |

| Density | 0.941 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.89 ± 0.46 (Predicted) | [3] |

| XLogP3 | 1.2 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A / 1 | H319/H318: Causes serious eye irritation / Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: There is a discrepancy in the classification for eye damage/irritation between sources, with some listing it as Category 2A (Serious Irritation) and others as Category 1 (Serious Damage).[1][2] It is prudent to handle the substance as capable of causing serious eye damage.

-

Pictograms:

-

Signal Word: Warning or Danger

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

A logical workflow for hazard identification and mitigation is essential for safe handling.

Caption: Logical workflow for hazard identification and mitigation.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

3.1. Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

-

Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

3.2. Storage:

-

Store in a well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

Recommended storage temperature is 2-8°C, protected from light.[3]

-

In solvent, store at -80°C for 6 months or -20°C for 1 month (protect from light).[2]

-

Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes that can cause serious eye irritation or damage.[2] |

| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile, butyl rubber, neoprene). | Prevents skin contact and irritation.[2][5] |

| Skin/Body Protection | Lab coat, impervious clothing, closed-toe shoes. | Protects skin from potential splashes and contact.[2][5] |

| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required. | Prevents inhalation of vapors which may cause respiratory tract irritation.[2][5] |

First Aid Measures

In case of exposure, follow these first aid protocols immediately.[2]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin thoroughly with plenty of soap and water. Seek medical attention.[2][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

-

Personal Precautions: Evacuate personnel to a safe area. Wear full personal protective equipment (see Section 4). Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses.[2]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, universal binders). Place the material into a suitable, labeled container for hazardous waste disposal. Decontaminate the spill area with alcohol and then wash with soap and water.[2]

Experimental Protocols

While specific toxicological studies for this compound are not publicly available, the following are generalized protocols for assessing the types of hazards identified for this chemical.

7.1. Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology:

-

A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area (approx. 6 cm²) of the shaved skin of a test animal (typically an albino rabbit).

-

The substance is held in contact with the skin with a porous gauze dressing for a specified period (usually 4 hours).

-

After exposure, the substance is removed.

-

The skin is observed and graded for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after removal.

-

The scores are used to calculate a primary irritation index to classify the substance.

-

7.2. Protocol: Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Methodology:

-

A small, measured amount (0.1 mL of liquid) of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated as a control.

-

The eyes are observed and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

The scores are used to determine the irritation potential, classifying the substance from non-irritating to causing severe or irreversible damage.

-

General Safe Handling Workflow

The following diagram illustrates a standard workflow for safely managing chemicals like this compound in a laboratory setting.

Caption: General workflow for safe chemical handling in a lab.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[8]

-

Chemical Stability: The substance is stable under recommended storage conditions.[2][8]

-

Conditions to Avoid: No specific data available, but avoiding heat and incompatible materials is recommended.[2]

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][8]

Toxicological Information

Detailed toxicological studies on this specific compound are limited in publicly available literature. The GHS classification is based on data from similar compounds or computational models.

-

Acute Toxicity: Harmful if swallowed.[2] No quantitative LD50 data is available.

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation/damage.[1][2]

-

Respiratory or Skin Sensitization: No data available.[2]

-

Germ Cell Mutagenicity: No data available.[2]

-

Carcinogenicity: No data available.[2]

-

Reproductive Toxicity: No data available.[2]

-

Aspiration Hazard: No data available.[2]

References

- 1. tert-Butyl (4-(methylamino)butyl)carbamate | C10H22N2O2 | CID 20709354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 874831-66-0 [chemicalbook.com]

- 4. tert-Butyl (4-(methylamino)butyl)carbamate | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. abmole.com [abmole.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for PROTAC Linker Design and Synthesis Using tert-butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Linker Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein. They are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The PROTAC molecule forms a ternary complex with the POI and the E3 ligase, inducing the ubiquitination of the POI, which is then targeted for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[1] Alkyl and polyethylene glycol (PEG) linkers are commonly used due to their synthetic accessibility and flexibility. tert-butyl 4-(methylamino)butylcarbamate is a valuable building block for the synthesis of alkylamine-based linkers, providing a flexible four-carbon chain with a protected secondary amine that can be strategically deprotected and functionalized during PROTAC assembly.

Signaling Pathway: Androgen Receptor (AR) Degradation

A key therapeutic area for PROTAC technology is the targeting of the Androgen Receptor (AR), a nuclear hormone receptor that is a primary driver of prostate cancer.[2] Dysregulation of the AR signaling pathway is central to the progression of this disease. The following diagram illustrates the canonical AR signaling pathway and the intervention point for an AR-targeting PROTAC.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker derived from this compound typically involves a multi-step process. The following diagram outlines a general workflow, exemplified by the synthesis of an Androgen Receptor (AR) targeting PROTAC like ARV-110, which utilizes a related piperazine-based linker.

Caption: General workflow for the synthesis of an AR-targeting PROTAC.

Detailed Experimental Protocols

Protocol 1: Synthesis of an AR-Targeting PROTAC (Analogous to ARV-110)

This protocol describes the synthesis of an Androgen Receptor PROTAC, which can be adapted for the use of linkers derived from this compound. The synthesis of ARV-110 involves the preparation of a functionalized AR ligand and a functionalized Cereblon (CRBN) E3 ligase ligand, followed by their coupling via a piperazine-based linker.

Materials and Reagents:

-

AR ligand precursor (e.g., a derivative of a non-steroidal antiandrogen)

-

This compound or a suitable analog (e.g., Boc-piperazine)

-

Cereblon ligand precursor (e.g., a pomalidomide derivative)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Deprotection reagents (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

-

Solvents (e.g., DMF, DCM, acetonitrile)

-

Purification media (e.g., silica gel, reverse-phase HPLC column)

Procedure:

-

Synthesis of the Functionalized AR Ligand:

-

Synthesize or procure a suitable AR ligand with a reactive handle (e.g., a carboxylic acid or an amine) for linker attachment. This may involve multi-step organic synthesis.

-

-

Synthesis of the Functionalized Cereblon Ligand-Linker Intermediate:

-

React a Cereblon ligand precursor (e.g., 4-amino-pomalidomide) with the Boc-protected linker precursor (this compound). This is typically an amide bond formation or a nucleophilic substitution reaction.

-

To a solution of the Cereblon ligand precursor in an anhydrous solvent like DMF, add the Boc-protected linker, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting Boc-protected Cereblon ligand-linker intermediate by flash column chromatography.

-

-

Deprotection of the Linker:

-

Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM).

-

Add a strong acid (e.g., TFA or HCl in dioxane) and stir at room temperature until the Boc group is completely removed (monitored by LC-MS).

-

Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

-

-

Final Coupling to the AR Ligand:

-

To a solution of the functionalized AR ligand in an anhydrous solvent (e.g., DMF), add the deprotected Cereblon ligand-linker intermediate, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until the formation of the final PROTAC is complete (monitored by LC-MS).

-

-

Purification and Characterization:

-

Purify the crude PROTAC by preparative reverse-phase HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

-

Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC₅₀ and Dₘₐₓ) by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein (e.g., Androgen Receptor) in cultured cells following treatment with a PROTAC.[3]

Materials and Reagents:

-

Prostate cancer cell line expressing the Androgen Receptor (e.g., VCaP, LNCaP)

-

Complete cell culture medium

-

PROTAC of interest (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-AR antibody)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Treat the cells with the different concentrations of the PROTAC or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Quantitative Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables summarize the degradation data for the clinically advanced Androgen Receptor PROTAC, ARV-110, and other representative AR-targeting PROTACs.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-110

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| VCaP | ~1 | >90 | [4] |

| LNCaP | <1 | >95 | [5] |

Table 2: Comparative Degradation Data for Various AR-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| ARV-110 | Cereblon (CRBN) | VCaP | ~1 | >90 | [4] |

| ARD-2051 | Cereblon (CRBN) | LNCaP | 0.6 | >90 | [6][7] |

| ARD-2051 | Cereblon (CRBN) | VCaP | 0.6 | >90 | [6][7] |

| TD-802 | Cereblon (CRBN) | LNCaP | 12.5 | 93 | [6] |

Conclusion

The design and synthesis of effective PROTACs require careful consideration of the linker component. This compound serves as a versatile building block for the construction of flexible alkylamine linkers. The provided protocols offer a general framework for the synthesis of PROTACs utilizing such linkers and for the quantitative evaluation of their protein degradation activity. The successful development of potent Androgen Receptor-targeting PROTACs like ARV-110 highlights the therapeutic potential of this approach in diseases such as prostate cancer. Further optimization of linker length, composition, and attachment points is crucial for developing next-generation PROTACs with improved efficacy and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. urotoday.com [urotoday.com]

- 7. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Coupling Reactions of tert-Butyl 4-(Methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the amide coupling of tert-butyl 4-(methylamino)butylcarbamate with carboxylic acids. This secondary amine is a valuable building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) where it can function as a versatile linker.[1] The following sections detail common coupling conditions, experimental protocols, and visualizations to guide researchers in achieving efficient amide bond formation.

Overview of Amide Coupling Conditions

A variety of coupling reagents can be employed to facilitate the formation of an amide bond between a carboxylic acid and this compound. The choice of reagents and conditions often depends on the specific carboxylic acid substrate, desired scale, and tolerance of the reaction to different reagents. The most common methods involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HATU.

The following table summarizes typical reaction conditions for the amide coupling of this compound.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield Range |

| EDC | HOBt | DIPEA or Et₃N | DMF or DCM | 2 - 24 hours | 70 - 95% |

| HATU | None | DIPEA or 2,6-Lutidine | DMF or ACN | 1 - 4 hours | 80 - 98% |

| DIC | HOBt or OxymaPure | DIPEA | DMF or DCM | 2 - 12 hours | 75 - 90% |

| PyBOP | None | DIPEA | DMF | 1 - 6 hours | 80 - 95% |

Experimental Protocols

The following are detailed protocols for common amide coupling methods with this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines the use of the highly efficient coupling reagent HATU for the amidation of this compound. This method is often faster than EDC/HOBt coupling.[2][3]

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or ACN.

-

Add DIPEA or 2,6-lutidine (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure amide product.

Visualized Experimental Workflow and Chemical Transformation

The following diagrams illustrate the general workflow for an amide coupling reaction and the logical steps of the chemical transformation.

Caption: General experimental workflow for amide coupling.

Caption: Logical steps in the amide bond formation.

References

Application Notes and Protocols: Facile Deprotection of tert-butyl 4-(methylamino)butylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of chemical transformations and its facile cleavage under acidic conditions. This document provides detailed protocols for the efficient removal of the Boc protecting group from tert-butyl 4-(methylamino)butylcarbamate, yielding the corresponding N-methylbutane-1,4-diamine. The protocols described herein utilize common acidic reagents, ensuring broad applicability in various research and development settings.

Introduction

In the multistep synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection and deprotection of reactive functional groups is of paramount importance. The Boc group is a favored choice for protecting primary and secondary amines due to its robustness.[1] The deprotection of Boc-protected amines is typically achieved under acidic conditions, which proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine.[2][3] This application note details two reliable and commonly employed methods for the deprotection of this compound: one utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another employing Hydrochloric Acid (HCl) in 1,4-Dioxane.

Data Presentation

The selection of a deprotection protocol often depends on factors such as substrate compatibility, desired reaction time, and available resources. The following table summarizes typical quantitative data for the acidic deprotection of Boc-protected amines, providing a basis for comparison.

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Yield (%) | Purity |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 h | >90 | High |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 1 - 4 h | >90 | High |

Note: Yields and purity are dependent on the specific substrate and reaction conditions and may require optimization.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and efficient method for Boc deprotection using a solution of TFA in DCM.[4]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine, N-methylbutane-1,4-diamine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative method using a commercially available solution of HCl in 1,4-dioxane.[5][6]

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents). The substrate can be either dissolved or suspended in the acidic solution.

-

Stir the mixture at room temperature for 1 to 4 hours.[7] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product will often precipitate as the dihydrochloride salt.

-

If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the collected solid under vacuum to obtain N-methylbutane-1,4-diamine dihydrochloride.

-

If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., aqueous NaOH solution) to the desired pH, followed by extraction with an organic solvent.[6]

Mandatory Visualization

Caption: Experimental workflow for Boc deprotection.

Caption: Acid-catalyzed Boc deprotection mechanism.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of tert-Butyl 4-(Methylamino)butylcarbamate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. N-methylation of amino acid residues, particularly at the lysine side chain, is a key post-translational modification that can significantly enhance the therapeutic properties of peptides. This modification can lead to increased metabolic stability, improved membrane permeability, and conformational rigidity, which can result in enhanced biological activity and oral bioavailability.

tert-Butyl 4-(methylamino)butylcarbamate serves as a valuable precursor for the synthesis of a monomethylated lysine analogue suitable for solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the preparation of the corresponding Fmoc-protected building block and its subsequent incorporation into peptide chains using standard Fmoc-based SPPS methodologies.

Data Presentation

The successful incorporation of N-methylated amino acids can be challenging due to steric hindrance. The following tables provide a summary of expected quantitative data based on optimized protocols.

Table 1: Comparative Coupling Efficiency of Fmoc-N-ε-(Boc,methyl)-L-lysine-OH with Various Coupling Reagents

| Coupling Reagent | Coupling Time (min) | Typical Coupling Yield (%) | Notes |

| HBTU/HOBt | 60 - 120 | 85 - 95 | Standard, but may be less effective for sterically hindered couplings. |

| HATU/HOAt | 30 - 60 | > 98 | Highly recommended for N-methylated amino acids due to high reactivity and low racemization.[1][2][3] |

| PyAOP | 30 - 60 | > 98 | Particularly effective for coupling N-methylated residues. |

| COMU | 20 - 40 | > 97 | High efficiency and safer handling profile. |

| DIC/HOBt | 120 - 240 | 80 - 90 | Can be less efficient and may require longer reaction times. |

Table 2: Representative Purity Profile of a Crude Heptapeptide Containing N-ε-methyl-lysine

| Analytical Method | Parameter | Result |

| RP-HPLC (214 nm) | Purity | 85 - 95% |

| Major Impurity (Deletion Sequence) | 3 - 8% | |

| Other Minor Impurities | < 5% | |

| LC-MS | Expected Mass [M+H]⁺ | Observed |

| Mass of Deletion Sequence [M+H]⁺ | Observed |

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε-(Boc,methyl)-4-aminobutane (Fmoc-protected building block)

This protocol describes the two-step synthesis of the Fmoc-protected building block from this compound.

Step 1: Fmoc Protection of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of acetone and water.

-

Addition of Base: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), to the solution and stir until dissolved.

-

Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane or acetone to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, add water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Nα-Fmoc-Nε-(Boc,methyl)-4-aminobutane.

Step 2: Conversion to the Carboxylic Acid for SPPS

The resulting protected diamine can be converted to a carboxylic acid derivative suitable for SPPS through various established methods, such as reaction with a protected amino acid building block where the diamine acts as a lysine analogue sidechain. For direct incorporation, a more complex synthesis to generate an alpha-amino acid structure is required. The most practical approach is to utilize this building block to modify a resin-bound glutamate or aspartate residue.

Protocol 2: Incorporation of Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH into a Peptide Sequence via SPPS

This protocol outlines a standard coupling cycle for the incorporation of the prepared N-methylated lysine analogue into a peptide chain on a solid support using an automated or manual synthesizer.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH

-

Coupling reagent (HATU is recommended)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

Procedure (0.1 mmol scale):

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling:

-

Pre-activation: In a separate vial, dissolve Nα-Fmoc-Nε-(Boc,methyl)-lysine-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the pre-activated solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings (e.g., coupling to another N-methylated residue), the reaction time can be extended, or a double coupling can be performed.[1][2]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser test gives a false negative for secondary amines.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any excess reagents and byproducts.

-

Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Final Fmoc Deprotection: If the N-terminus of the peptide is Fmoc-protected, perform a final deprotection step as described in Protocol 2.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Slowly add the combined filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 4: Analysis of the Crude Peptide

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Analysis: The purity of the peptide is determined by integrating the peak area of the desired product and dividing it by the total peak area of all components.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is used to confirm the identity of the synthesized peptide by determining its molecular weight. The crude peptide solution is analyzed using an LC-MS system, and the observed mass is compared to the theoretical mass of the target peptide.

Mandatory Visualizations

References

Application Notes and Protocols for the Reaction of tert-butyl 4-(methylamino)butylcarbamate with E3 Ligase Ligands in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction